6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan moiety and has applications in organic electronics.
Furan-modified thiadiazolo quinoxaline: Used in fluorescence and photothermal therapy, this compound also features a furan ring and thiadiazole moiety.
Uniqueness
6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine core with furan and thiadiazole rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H9N5O2S |
---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H9N5O2S/c20-13(17-14-18-15-8-22-14)11-6-19-5-9(1-2-12(19)16-11)10-3-4-21-7-10/h1-8H,(H,17,18,20) |
InChI Key |
GUUVIEFUUOBXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C3=COC=C3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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